molecular formula C15H15NO2 B11765881 Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Cat. No.: B11765881
M. Wt: 241.28 g/mol
InChI Key: USDFZLWTIADTBI-UHFFFAOYSA-N
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Description

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol This compound is characterized by a quinoline ring attached to a cyclobutane ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.

    Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block for synthesizing other chemical entities.

Reactivity and Functionalization
The compound's cyclobutane ring and quinoline moiety provide multiple sites for chemical reactivity. This allows chemists to explore functionalization strategies that can lead to novel derivatives with enhanced properties. For example, reactions involving electrophilic aromatic substitution can introduce new functional groups that may further enhance biological activity.

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds often possess significant antibacterial and antifungal properties due to their ability to interfere with microbial metabolic pathways .

Anticancer Potential
The compound has been investigated for its potential anticancer properties. Cyclobutane derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further research is necessary to elucidate the specific mechanisms involved .

Medicinal Chemistry

Drug Development
this compound is being explored as a candidate for drug development due to its structural novelty and biological activity. The compound's ability to modulate biological targets makes it a promising lead for creating new therapeutic agents aimed at treating infections and cancer .

Structure-Activity Relationship Studies
Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying specific functional groups, researchers aim to enhance efficacy and reduce toxicity, paving the way for safer and more effective drugs .

Industrial Applications

Agrochemicals
In addition to its medicinal applications, this compound is being evaluated for use in agrochemical formulations. Its unique structure may provide beneficial properties for developing pesticides or herbicides that target specific biological pathways in pests without harming beneficial organisms.

Polymer Chemistry
The compound's cyclobutane structure allows it to be used in polymer chemistry, particularly in the development of new materials with desirable mechanical and thermal properties. Its ability to undergo ring-opening reactions can lead to innovative polymeric materials with applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

Application AreaDetails
Chemical Synthesis Intermediate for organic synthesis; versatile building block for complex molecules
Biological Activity Antimicrobial and anticancer properties; potential for drug development
Medicinal Chemistry Candidate for new therapeutics; structure-activity relationship studies ongoing
Industrial Applications Use in agrochemicals; potential in polymer chemistry for novel materials

Case Study 1: Antimicrobial Activity

A study published in RSC Advances demonstrated that derivatives of quinoline compounds showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential of this compound as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

Research highlighted in MDPI journals explored various cyclobutane derivatives' effects on cancer cell lines, revealing that modifications to the methyl group on the cyclobutane ring could enhance cytotoxic effects against tumor cells .

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(quinolin-6-yl)cyclopropane-1-carboxylate
  • Methyl 1-(quinolin-6-yl)cyclopentane-1-carboxylate
  • Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a quinoline ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a quinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

This structure suggests potential interactions with biological targets, particularly through the quinoline portion, which is often associated with antimalarial and anticancer activities.

Mechanisms of Biological Activity

Anticancer Activity:
Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit BCL6, a transcriptional repressor implicated in various cancers, with an IC50 value indicating significant potency .

Antimicrobial Effects:
Research indicates that cyclobutane derivatives can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Studies have shown that modifications to the cyclobutane ring can enhance antimicrobial efficacy .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Target Efficacy (IC50/EC50) Reference
BCL6 InhibitionCancer Cells2.7 μM
Antimicrobial ActivityBacterial StrainsVaries by strain
CytotoxicityCancer Cell LinesVaries

Case Studies

Case Study 1: Anticancer Research
In a study focused on the optimization of quinoline-based compounds for cancer therapy, this compound was evaluated for its ability to inhibit BCL6. The results indicated that this compound maintained significant binding affinity and inhibited cancer cell growth effectively, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various cyclobutane derivatives, including this compound. The findings revealed that this compound exhibited notable activity against specific bacterial strains, indicating its potential role in developing new antibiotics .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 1-quinolin-6-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3

InChI Key

USDFZLWTIADTBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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